Cas no 123572-65-6 (4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene)
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene
- 2-NITRO-5-FLUOROBENZOTRIFLUORIDE
- 2-trifluoromethyl-4-fluoronitrobenzene
- 3-fluoro-6-nitro-trifluoromethoxy-benzene
- 3-trifluoromethyl-4-nitrofluorobenzene
- 4-Fluoro-1-nitro-2-trifluoromethoxy-benzene
- 4-Fluoro-2-(trifluoromethyl)nitrobenzene
- 4-fluoro-3-(trifluoromethyl)nitrobenzene
- 4-nitro-3-(trifluoromethyl)fluorobenzene
- 5-Fluoro-2-nitro trifluoroMethyl
- 5-Fluoro-2-nitrobenz
- TIMTEC-BB SBB00990
- TIMTEC-BB SBB009908
- AKOS015996052
- DB-349199
- D82940
- SY127956
- 123572-65-6
- BS-53097
- SCHEMBL973890
- CS-0157070
- MFCD15527446
-
- MDL: MFCD15527446
- Inchi: 1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
- InChI Key: VBATUITURYFZIU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)OC(F)(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 225.00490561g/mol
- Monoisotopic Mass: 225.00490561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55Ų
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X02465-100mg |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 95% | 100mg |
¥65.0 | 2024-07-18 | |
| abcr | AB564424-1g |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene; . |
123572-65-6 | 1g |
€168.30 | 2024-04-20 | ||
| abcr | AB564424-5g |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene; . |
123572-65-6 | 5g |
€515.50 | 2024-04-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS5816-250mg |
4-fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 95% | 250mg |
¥192.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS5816-1g |
4-fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 95% | 1g |
¥640.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS5816-5g |
4-fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 95% | 5g |
¥2844.0 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1243620-100mg |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 98% | 100mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1243620-250mg |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 98% | 250mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1243620-100mg |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 98% | 100mg |
$60 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1243620-250mg |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene |
123572-65-6 | 98% | 250mg |
$70 | 2025-02-18 |
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene Suppliers
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene
Professional Introduction to 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (CAS No: 123572-65-6)
4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene, with the CAS number 123572-65-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics and fluoroaromatics, characterized by its unique structural features that include a fluoro group, a nitro group, and a trifluoromethoxy group. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene lies in its versatility as a building block for more complex chemical entities. In recent years, there has been a surge in research focused on developing novel therapeutic agents, and this compound has emerged as a key player in such endeavors. Its molecular structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is its role in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity. The presence of multiple fluorine atoms in this compound makes it an attractive precursor for developing fluorinated drugs that exhibit improved pharmacokinetic profiles.
In the realm of academic research, 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene has been utilized in studies aimed at understanding the impact of fluorine substitution on molecular interactions. Researchers have explored its reactivity and how it can be transformed into more complex structures through various chemical transformations. These studies not only contribute to the fundamental understanding of organic chemistry but also provide practical insights for drug design.
The pharmaceutical industry has shown particular interest in 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene due to its potential as a precursor for antiviral and anticancer agents. The nitro group and fluoro groups introduce specific electronic properties that can modulate biological activity. For instance, nitroaromatic compounds have been investigated for their antitumor properties, while fluorinated derivatives are known to exhibit enhanced bioavailability. The trifluoromethoxy group further enhances these properties by contributing to hydrophobicity and metabolic stability.
Recent advancements in synthetic methodologies have enabled more efficient production of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have streamlined its synthesis, making it more accessible for industrial applications. These innovations have not only reduced costs but also improved yields, paving the way for larger-scale production.
The application of computational chemistry has also played a crucial role in understanding the behavior of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its efficacy and potential side effects. This computational approach complements experimental work by offering a rapid and cost-effective means of evaluating different structural modifications.
In conclusion, 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (CAS No: 123572-65-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules. The ongoing research into its applications in drug development underscores its importance in advancing therapeutic strategies. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to grow, further solidifying its role as a cornerstone in modern chemical research.
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